molecular formula C12H19NO4 B12512552 1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid

1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12512552
M. Wt: 241.28 g/mol
InChI Key: FOPALECPEUVCTL-UHFFFAOYSA-N
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Description

(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and a 3,3-dimethyl-2-oxopentanoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid or an amine.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.

    Attachment of the 3,3-Dimethyl-2-oxopentanoyl Group: This step involves the acylation of the pyrrolidine ring using a suitable acylating agent such as an acid chloride or an anhydride.

Industrial Production Methods

In an industrial setting, the production of (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:

    Batch Synthesis: This method involves the stepwise addition of reagents in a controlled environment, followed by purification and isolation of the final product.

    Continuous Flow Synthesis: This method involves the continuous flow of reactants through a series of reactors, allowing for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution Reagents: Halogens, alkyl halides, and organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: The compound may interact with specific receptors, modulating their activity and downstream signaling pathways.

    Metabolic Pathways: The compound may be involved in metabolic pathways, influencing the production and degradation of various biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxamide: Similar structure with an amide group instead of a carboxylic acid group.

    (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-methanol: Similar structure with a hydroxyl group instead of a carboxylic acid group.

Uniqueness

(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-4-12(2,3)9(14)10(15)13-7-5-6-8(13)11(16)17/h8H,4-7H2,1-3H3,(H,16,17)

InChI Key

FOPALECPEUVCTL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)O

Origin of Product

United States

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